molecular formula C22H19NO3 B2664249 N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide CAS No. 694473-72-8

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide

Cat. No.: B2664249
CAS No.: 694473-72-8
M. Wt: 345.398
InChI Key: YOPOPAVQRJNFSG-UHFFFAOYSA-N
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Description

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide: is an organic compound that features a fluorenyl group attached to a benzamide moiety with two methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide typically involves the reaction of 9H-fluoren-9-ylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, would be crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorenes.

Scientific Research Applications

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, influencing cellular processes.

Comparison with Similar Compounds

    N-(9H-fluoren-9-ylmethoxy)carbonyl derivatives: These compounds share the fluorenyl group and are used in peptide synthesis.

    9-Fluorenylmethyl chloroformate: Used as a reagent in the derivatization of amines for HPLC analysis.

    N-(9H-fluoren-9-ylmethoxy)carbonyloxy succinimide: Utilized in the synthesis of glycopeptides.

Uniqueness: N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the fluorenyl group and the dimethoxybenzamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-25-19-12-11-14(13-20(19)26-2)22(24)23-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-13,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPOPAVQRJNFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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